molecular formula C7H9NO B079350 3-(Methylamino)phenol CAS No. 14703-69-6

3-(Methylamino)phenol

Cat. No.: B079350
CAS No.: 14703-69-6
M. Wt: 123.15 g/mol
InChI Key: KLLOEOPUXBJSOW-UHFFFAOYSA-N
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Description

3-(Methylamino)phenol is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where a methylamino group is attached to the benzene ring at the meta position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylamino)phenol can be synthesized through several methods. One common method involves the reaction of phenol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-(Methylamino)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of hair dyes and other cosmetic products due to its ability to interact with keratin.

Mechanism of Action

The mechanism of action of 3-(Methylamino)phenol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol: Another methylamino derivative of phenol, differing in the position of the methylamino group.

    3-(Dimethylamino)phenol: Contains an additional methyl group on the amino nitrogen.

    3-(Ethylamino)phenol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-(Methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other similar compounds, making it valuable in specific contexts.

Properties

IUPAC Name

3-(methylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLOEOPUXBJSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445267
Record name 3-(Methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-69-6
Record name 3-(Methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminophenol (5.37 g, 49.2 mmol) in ethylformate (30 mL) was treated with p-toluenesulfonic acid (50 mg) and heated at reflux. After 18 hours, the volatiles were evaporated under reduced pressure. The residue was taken up in ethyl acetate and washed with 1N HCl, saturated NaHCO3, brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was dissolved in THF (25 mL) and treated with 1M borane tetrahydofuran complex (27.2 mL, 27.2 mmol) in THF. After 18 hours at ambient temperature, the mixture was carefully quenched by addition of 1N HCl. After stirring for 30 minutes, the solution was basified and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (30% ethyl acetate/hexanes) to provide the title compound as a viscous yellow oil (1.72 g, 28% yield). 1H NMR (300 MHz, CDCl3) δ 7.03 (t, 1H), 6.13-6.24 (m, 2H), 6.11 (t, 1H), 4.54 (bs, 1H), 3.72 (bs, 1H), 2.82 (s, 3H); MS (DCI/NH3) 124 (M+H)+, 141 (M+NH4)+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(methylamino)phenol contribute to the functionality of the BODIPY-based fluorescent probe for NO and GSH?

A1: In this specific research, this compound acts as a reactive site within the BODIPY-based probe []. It enables the dual-channel detection of NO and GSH through distinct mechanisms:

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